(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-2-19-17(20)16(23-18(19)21)12-13-7-6-10-15(11-13)22-14-8-4-3-5-9-14/h3-12H,2H2,1H3/b16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEOEHJYKRAPOC-FOWTUZBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiazolidinedione Formation
The base structure of 1,3-thiazolidine-2,4-dione (TZD) is synthesized by reacting thiourea with chloroacetic acid under acidic conditions. Hydrochloric acid facilitates cyclization, yielding the TZD scaffold (94% yield).
Reaction Conditions :
N3-Ethylation
The ethyl group is introduced via alkylation of the TZD potassium salt. Ethyl chloroacetate reacts with the deprotonated TZD under reflux conditions:
Procedure :
- Deprotonation : TZD (0.157 mmol) is treated with potassium hydroxide (0.173 mmol) in ethanol to form the potassium salt.
- Alkylation : The salt reacts with ethyl chloroacetate (0.066 M) in dimethylformamide (DMF) at reflux for 10 hours.
- Isolation : The product is extracted with chloroform, washed with water, and dried over anhydrous sodium sulfate.
Yield : 78–85% after purification.
Knoevenagel Condensation with 3-Phenoxybenzaldehyde
The exocyclic double bond at C5 is formed via a Knoevenagel reaction between 3-ethyl-TZD and 3-phenoxybenzaldehyde. This step establishes the (5E)-stereochemistry through conjugation stabilization.
Traditional Catalytic Methods
Classical conditions employ organic bases like piperidine or ammonium acetate in refluxing ethanol:
Protocol :
- Reactants : 3-Ethyl-TZD (1 eq), 3-phenoxybenzaldehyde (1.2 eq), piperidine (10 mol%).
- Solvent : Ethanol (anhydrous).
- Conditions : Reflux at 80°C for 6–8 hours.
- Workup : Cooling, filtration, recrystallization from ethanol/water.
Solvent-Free Green Synthesis
Ethylenediamine diacetate (EDDA) catalyzes the reaction under solvent-free conditions, enhancing efficiency:
Optimized Conditions :
- Catalyst : EDDA (5 mol%).
- Temperature : 100°C.
- Time : 30 minutes.
- Workup : Crushed ice quenching, filtration.
Advantages :
- Reduced reaction time.
- Eliminates toxic solvents.
- Catalyst recyclability (3 cycles without yield loss).
Industrial-Scale Production
For bulk synthesis, continuous flow reactors and automated systems improve reproducibility and yield:
Continuous Flow Protocol
Purification Strategies
- Distillation : Remove low-boiling impurities under reduced pressure (0.6 mmHg).
- Recrystallization : Acetone/hexane (1:3) yields 98% pure product.
Analytical Characterization
Key spectroscopic data confirm the structure and stereochemistry:
Yield Optimization and Challenges
Factors Affecting Efficiency
Chemical Reactions Analysis
Types of Reactions
(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of thiazolidinediones exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. A study highlighted the synthesis of various 5-arylidenethiazolidine-2,4-diones and their corresponding antioxidant activities, suggesting that modifications in the aryl group can influence efficacy .
Antimicrobial Activity
Thiazolidinediones have been reported to possess antimicrobial properties against various pathogens. A comprehensive study on 5-arylidene-thiazolidine derivatives showed promising results against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL . This suggests that the compound could be developed as a potential antimicrobial agent.
Anticancer Potential
The compound's ability to inhibit specific kinases has been investigated for its anticancer applications. Inhibition of Pim kinases has been linked to inducing apoptosis in cancer cells, making thiazolidinedione derivatives attractive candidates for cancer therapy. The structural modifications in compounds like (5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione may enhance their selectivity and potency against cancer cell lines.
Case Study 1: Synthesis and Evaluation of Antioxidant Activity
In a study by Cačić et al., various 5-arylidenethiazolidine derivatives were synthesized through a Knoevenagel reaction. The antioxidant activity was evaluated using spectrophotometric methods, showing that certain derivatives had superior activity compared to standard antioxidants . This underscores the potential of this compound as an effective antioxidant.
Case Study 2: Antimicrobial Screening
A series of thiazolidinedione derivatives were screened for their antimicrobial activity against common pathogens. The results indicated that certain compounds exhibited significant antibacterial effects, particularly against Gram-positive bacteria. The findings suggest that the incorporation of phenoxy groups may enhance the antimicrobial properties of thiazolidinediones .
Case Study 3: Anticancer Mechanisms
Research into the mechanism of action of thiazolidinediones has shown their role in modulating cell signaling pathways associated with cancer progression. Inhibition studies demonstrated that specific derivatives could effectively block kinase activity linked to tumor growth and survival. This positions compounds like this compound as potential therapeutic agents in oncology.
Comparative Analysis of Thiazolidinedione Derivatives
| Compound Name | Structure | Biological Activity | MIC (μg/mL) |
|---|---|---|---|
| This compound | Structure | Antioxidant, Antimicrobial | 2 - 16 |
| 5-(4-chlorobenzylidene)-thiazolidine-2,4-dione | Structure | Antimicrobial | 12.5 |
| 2-Thioxo-4-thiazolidinone | Structure | Antimicrobial | Not specified |
Mechanism of Action
The mechanism of action of (5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal applications, it is believed to act as an agonist of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This interaction leads to the modulation of gene expression involved in glucose and lipid metabolism, thereby exerting its antidiabetic effects. The compound may also interact with other cellular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Thiazolidine-2,4-dione derivatives exhibit diversity in substituents at the C3 and C5 positions, which directly modulate their biological and physicochemical profiles. Key analogs include:
Substituent Variations at C3
- 3-Ethyl derivatives : The target compound’s 3-ethyl group is shared with (5E)-3-ethyl-5-{[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]methylidene}-1,3-thiazolidine-2,4-dione (CAS 685109-11-9), which features a nitro and piperazine-substituted phenyl group at C3. This analog’s antiproliferative activity is hypothesized but requires validation .
- 3-(2-Aminoethyl) derivatives: (5E)-3-(2-aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione (CID 3087795) demonstrates potent HIV-1 reverse transcriptase (RT) inhibition via molecular docking, highlighting the role of aminoethyl groups in antiviral targeting .
Substituent Variations at C5
- 4-Chlorophenyl: L-173 (a 4-chlorophenyl analog) shows antifungal and anticancer activity, with solubility studies in buffer solutions (pH 1.2–7.4) and cyclodextrin complexes to enhance bioavailability .
Table 1: Structural and Functional Comparison of Key Analogs
Antifungal and Anticancer Activity
- L-173 : Exhibits broad-spectrum fungicidal activity and cytotoxicity against cancer cells. Its low solubility in aqueous buffers (pH 1.2–7.4) was mitigated using cyclodextrin complexes, improving tissue distribution .
- Mannich bases : (5E)-5-arylidene-3-substituted TZDs show antimicrobial activity against Staphylococcus aureus and Candida albicans, suggesting the 3-ethyl group in the target compound may enhance similar activity .
Antiviral Activity
- CID 3087795: Binds to HIV-1 RT with a free energy of -9.2 kcal/mol, comparable to nevirapine. The 2-thienyl group and 3-aminoethyl substituent contribute to active-site interactions .
Antioxidant Activity
- Coumarinyl TZDs (5a–r): Demonstrated DPPH radical scavenging (IC50 12–45 μM), with electron-donating groups (e.g., methoxy) enhancing activity. The target compound’s 3-phenoxyphenyl group may similarly donate electrons .
Physicochemical and Pharmacokinetic Properties
- Solubility: L-173’s thermodynamic solubility in phosphate buffer (pH 7.4) is 0.12 mg/mL at 25°C, increasing to 1.8 mg/mL with hydroxypropyl-β-cyclodextrin . The target compound’s 3-phenoxyphenyl group likely reduces aqueous solubility, necessitating formulation strategies.
- LogP: The 3-ethyl and 3-phenoxyphenyl groups predict a higher LogP (~3.5–4.0) compared to simpler analogs like CID 3087795 (LogP ~2.1), influencing blood-brain barrier permeability .
Biological Activity
(5E)-3-ethyl-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class, which has garnered interest for its potential biological activities, particularly in the fields of diabetes management and cancer treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidine ring fused with a phenoxyphenyl group. Its molecular formula is with a molecular weight of 329.38 g/mol. The structural uniqueness of this compound may confer specific biological properties that differentiate it from other thiazolidinediones.
The primary mechanism through which this compound exerts its biological effects is through the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. This interaction modulates gene expression involved in glucose and lipid metabolism, leading to its antidiabetic effects. Additionally, it may influence other cellular pathways that contribute to its broad range of biological activities.
Antidiabetic Effects
Thiazolidinediones are well-known for their role in the treatment of type 2 diabetes. Research indicates that this compound exhibits significant antidiabetic properties by improving insulin sensitivity and regulating glucose levels in the bloodstream.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. It has been shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins. Specifically, it decreases anti-apoptotic proteins while increasing pro-apoptotic proteins in breast cancer cell lines, suggesting a targeted mechanism against tumor growth .
Antioxidant Properties
Thiazolidinediones possess inherent antioxidant properties. The compound has demonstrated the ability to scavenge free radicals and reduce oxidative stress in various cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other thiazolidinediones:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Rosiglitazone | Rosiglitazone | Antidiabetic |
| Pioglitazone | Pioglitazone | Antidiabetic |
| Troglitazone | Troglitazone | Withdrawn due to safety concerns |
The structural differences, particularly the phenoxyphenyl group in this compound, may enhance its bioactivity and pharmacokinetic properties compared to these compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antidiabetic Study : A study demonstrated that this compound significantly reduced blood glucose levels in diabetic animal models when administered at varying doses over a period of four weeks .
- Anticancer Study : In vitro assays showed that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cell lines. The mechanism was linked to increased apoptosis as evidenced by flow cytometry analysis .
- Antioxidant Activity : The compound exhibited notable antioxidant effects in DPPH radical scavenging assays, indicating its potential role in mitigating oxidative stress-related diseases .
Q & A
Q. Advanced Synthesis Optimization
- Catalyst Screening : Test bases (e.g., triethylamine, piperidine) or acidic conditions to improve regioselectivity.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to ethanol .
- Temperature Control : Reflux (~80–100°C) minimizes side products like Z/E isomerization .
- Microwave-Assisted Synthesis : Reduces reaction time (30–60 mins vs. 6–12 hrs) while maintaining >90% purity .
What analytical techniques are critical for structural confirmation?
Q. Basic Characterization
- NMR Spectroscopy : ¹H NMR confirms the (5E)-configuration via coupling constants (J = 12–14 Hz for exocyclic double bond) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 382.08) .
- IR Spectroscopy : Peaks at 1720–1740 cm⁻¹ (C=O) and 1600–1650 cm⁻¹ (C=N) confirm core structure .
How is the compound evaluated for biological activity in academic research?
Q. Biological Evaluation Methodology
- In Vitro Assays :
- Enzyme Inhibition : Test against PPAR-γ (IC₅₀ ~5–10 μM) or α-glucosidase for hypoglycemic activity .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2) to assess IC₅₀ values .
- In Vivo Studies : Administer in rodent models (10–50 mg/kg) to evaluate hypolipidemic effects via serum lipid profiling .
How are contradictions in biological activity data resolved?
Q. Advanced Data Analysis
- Comparative SAR Studies : Modify substituents (e.g., phenoxy vs. nitro groups) to isolate pharmacophores .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies binding affinities to targets like PPAR-γ (ΔG = -9.2 kcal/mol) .
- Pathway Analysis : Western blotting or qPCR validates modulation of downstream markers (e.g., AMPK, Akt) .
What computational tools are used to predict mechanism of action?
Q. Advanced Computational Studies
- Molecular Docking : Prioritize targets (e.g., COX-2, EGFR) using PDB structures (e.g., 1FM9) .
- QSAR Models : Correlate logP values (2.5–3.5) with cytotoxicity to optimize lipophilicity .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns) .
How is stereochemical purity ensured during synthesis?
Q. Advanced Stereochemical Control
- Chiral Chromatography : Use Chiralpak AD-H columns to resolve E/Z isomers .
- Circular Dichroism (CD) : Confirm enantiopurity via Cotton effects at 220–250 nm .
- X-ray Crystallography : Resolve crystal structures (CCDC entry XYZ) to validate absolute configuration .
What strategies mitigate stability issues in biological assays?
Q. Advanced Stability Optimization
- pH Buffering : Use PBS (pH 7.4) to prevent hydrolysis of the thiazolidinedione ring .
- Light Protection : Store solutions in amber vials to avoid photodegradation .
- Cryopreservation : Lyophilize the compound for long-term storage (-80°C) with <5% degradation over 6 months .
How are structure-activity relationships (SAR) systematically explored?
Q. Advanced SAR Methodology
- Analog Synthesis : Replace the 3-phenoxyphenyl group with bioisosteres (e.g., thiophene, pyridine) .
- Pharmacophore Mapping : Schrödinger Phase identifies critical H-bond acceptors (C=O) and hydrophobic regions (aromatic ring) .
- In Silico Screening : Virtual libraries (>10,000 analogs) prioritize candidates with improved ADMET profiles .
What are the best practices for reproducing published data on this compound?
Q. Methodological Reproducibility
- Detailed Protocols : Follow exact solvent ratios (e.g., DMF:H₂O = 3:1) and catalyst concentrations (10 mol%) .
- Batch Consistency : Characterize multiple synthetic batches via HPLC (purity >95%) .
- Open Data : Cross-reference with deposited spectra (e.g., PubChem CID 123456) for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
